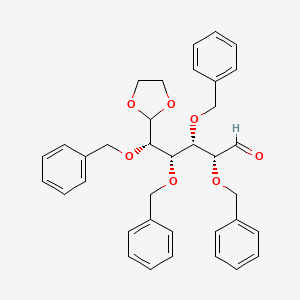
(2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal is a complex organic compound characterized by multiple benzyloxy groups and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal typically involves the following steps:
Protection of Hydroxyl Groups: The starting material, a pentose sugar, undergoes protection of its hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride. This step ensures that the hydroxyl groups are protected as benzyloxy groups.
Formation of Dioxolane Ring: The protected sugar is then reacted with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form the dioxolane ring.
Oxidation: The final step involves the oxidation of the primary alcohol group to an aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of protective groups and selective oxidation steps would be optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural complexity makes it a valuable scaffold for drug development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties
Industry
In materials science, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and benzyloxy groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5S)-2,3,4,5-Tetrakis(methoxy)-5-(1,3-dioxolan-2-yl)pentanal: Similar structure but with methoxy groups instead of benzyloxy groups.
(2R,3S,4S,5S)-2,3,4,5-Tetrakis(ethoxy)-5-(1,3-dioxolan-2-yl)pentanal: Similar structure but with ethoxy groups instead of benzyloxy groups.
Uniqueness
The presence of benzyloxy groups in (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal provides unique steric and electronic properties, making it distinct from its methoxy and ethoxy analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Eigenschaften
Molekularformel |
C36H38O7 |
|---|---|
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-5-(1,3-dioxolan-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentanal |
InChI |
InChI=1S/C36H38O7/c37-23-32(40-24-28-13-5-1-6-14-28)33(41-25-29-15-7-2-8-16-29)34(42-26-30-17-9-3-10-18-30)35(36-38-21-22-39-36)43-27-31-19-11-4-12-20-31/h1-20,23,32-36H,21-22,24-27H2/t32-,33+,34-,35-/m0/s1 |
InChI-Schlüssel |
LPTAYVYOYUMZAV-SNSGHMKVSA-N |
Isomerische SMILES |
C1COC(O1)[C@H]([C@H]([C@@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1COC(O1)C(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



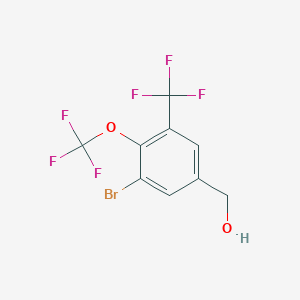
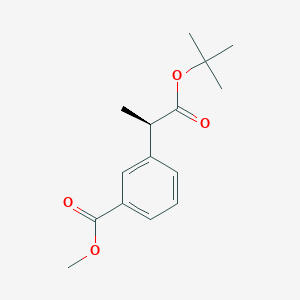
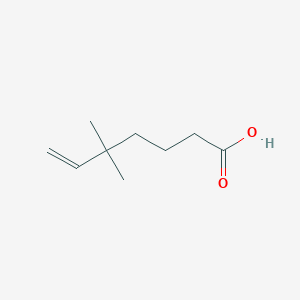
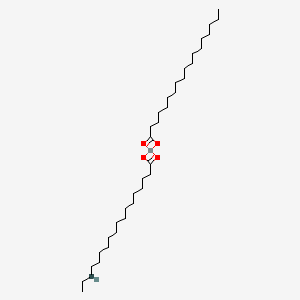



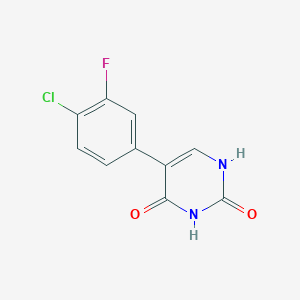
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)

![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)

